molecular formula C16H12INO3 B14451619 6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one CAS No. 75550-52-6

6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B14451619
CAS No.: 75550-52-6
M. Wt: 393.17 g/mol
InChI Key: XWXRLWJPZBGJHM-UHFFFAOYSA-N
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Description

6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of an iodine atom, a methylphenoxy group, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzoxazinone derivative, followed by the introduction of the methylphenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of deiodinated or demethylated products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazinone derivatives.

Scientific Research Applications

6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The iodine atom and the benzoxazinone core play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylphenol: Shares the iodine and methylphenol groups but lacks the benzoxazinone core.

    2-Iodo-4-methyl-6-nitrophenol: Contains similar functional groups but differs in the overall structure.

Uniqueness

6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one is unique due to its specific combination of functional groups and the benzoxazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

75550-52-6

Molecular Formula

C16H12INO3

Molecular Weight

393.17 g/mol

IUPAC Name

6-iodo-2-[(4-methylphenoxy)methyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H12INO3/c1-10-2-5-12(6-3-10)20-9-15-18-14-7-4-11(17)8-13(14)16(19)21-15/h2-8H,9H2,1H3

InChI Key

XWXRLWJPZBGJHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3)I)C(=O)O2

Origin of Product

United States

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